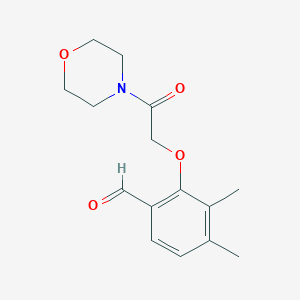
2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid is a chemical compound with the molecular formula C7H8N2O3S and a molecular weight of 200.22 g/mol . This compound is known for its unique structure, which includes a thiazole ring, a carbamoyl group, and an acetic acid moiety. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid involves several steps. One common synthetic route includes the reaction of 2-amino-4-methylthiazole with chloroacetic acid under basic conditions to form the intermediate 2-(2-amino-5-methylthiazol-4-yl)acetic acid. This intermediate is then treated with phosgene or a similar carbamoylating agent to introduce the carbamoyl group, resulting in the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbamoyl group to an amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The carbamoyl group may also play a role in modulating the compound’s activity by forming hydrogen bonds with target proteins .
Vergleich Mit ähnlichen Verbindungen
2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid can be compared with other thiazole derivatives, such as:
2-Mercapto-4-methyl-5-thiazoleacetic acid: This compound has a similar thiazole ring but contains a mercapto group instead of a carbamoyl group.
2-Amino-4-methylthiazole: This simpler thiazole derivative lacks the acetic acid and carbamoyl groups, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical and biological processes.
Eigenschaften
Molekularformel |
C7H8N2O3S |
|---|---|
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
2-(2-carbamoyl-5-methyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-3-4(2-5(10)11)9-7(13-3)6(8)12/h2H2,1H3,(H2,8,12)(H,10,11) |
InChI-Schlüssel |
QRYKOMFGQGRIMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)C(=O)N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800265.png)








![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)

